2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid

Analgesic Opioid Pathway Pain Research

Generic substitution among 2-aryl-benzimidazole-5-carboxylic acids compromises experimental validity: only the ortho-nitro derivative (CAS 190121-93-8) demonstrates naloxone-sensitive analgesic activity. Chloro and methoxy analogs are inactive. This compound is the validated probe for opioid-mediated central pain pathway research. • Naloxone-reversible analgesia (absent in ortho-Cl/OMe analogs) • Selective KCl-induced antispasmodic activity on isolated rat ileum • Enables high-yielding intramolecular SNAr derivatization • Defined physicochemical profile: LogP 3.36, PSA 111.8 Ų

Molecular Formula C14H9N3O4
Molecular Weight 283.24 g/mol
CAS No. 190121-93-8
Cat. No. B066096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
CAS190121-93-8
Molecular FormulaC14H9N3O4
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C14H9N3O4/c18-14(19)8-5-6-10-11(7-8)16-13(15-10)9-3-1-2-4-12(9)17(20)21/h1-7H,(H,15,16)(H,18,19)
InChIKeyVFGDEJPRBPXJHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic Acid: Overview


2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid (CAS 190121-93-8) is a 2-(ortho-substituted phenyl) benzimidazole-5-carboxylic acid derivative with the molecular formula C14H9N3O4 and a molecular weight of 283.24 g/mol . It is commercially available as a research-grade compound with typical purity specifications of ≥95% . The compound contains a benzimidazole core substituted at the 2-position with an ortho-nitrophenyl group and at the 5-position with a carboxylic acid group. This structural arrangement imparts distinct physicochemical and biological properties that differentiate it from related benzimidazole analogs lacking the ortho-nitro substitution [1].

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic Acid: Irreplaceability


Generic substitution among 2-aryl-1H-benzimidazole-5-carboxylic acid derivatives is scientifically unjustified due to the profound, ortho-substituent-dependent divergence in biological activity. A systematic comparative study established that the analgesic activity of this compound class is strictly contingent upon the presence of a 2-(ortho-nitrophenyl) group [1]. Analogs bearing ortho-chloro or ortho-methoxy substitutions at the 2-phenyl position demonstrated no naloxone-sensitive analgesic activity in the same assay system [1]. This functional divergence is accompanied by significant differences in key physicochemical properties, including lipophilicity (LogP) and polar surface area (PSA), which influence membrane permeability, solubility, and target engagement . Therefore, procurement of the correct ortho-nitro derivative is essential for experimental reproducibility and the generation of biologically meaningful data in pain pathway research.

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic Acid: Comparative Evidence


Naloxone-Sensitive Analgesia in Tail Clamp Assay

In a direct head-to-head comparison, 2-(2-nitrophenyl)-1H-benzimidazole-5-carboxylic acid demonstrated naloxone-sensitive analgesic activity in the mouse tail clamp assay, whereas the corresponding 2-(2-chlorophenyl) and 2-(2-methoxyphenyl) analogs exhibited no analgesic activity in the same test system. The analgesic effect of the nitro derivative was reversed by naloxone, indicating a central, opioid-related mechanism of action [1]. Importantly, the compound was not active in the tail immersion test, demonstrating test-specific central activity [1]. This pattern of activity was absent for the chloro and methoxy analogs, confirming the essential role of the ortho-nitro group [1].

Analgesic Opioid Pathway Pain Research Benzimidazole Pharmacology

Selective Inhibition of KCl-Induced Contractions

In isolated rat ileum preparations, 2-(2-nitrophenyl)-1H-benzimidazole-5-carboxylic acid demonstrated antispasmodic activity against KCl-induced contractions but had no effect on acetylcholine-induced contractions [1]. This selective spasmolytic profile is consistent with a mechanism involving modulation of voltage-gated calcium channels or potassium channel opening rather than direct muscarinic receptor antagonism. While direct comparator data for the chloro and methoxy analogs in this specific antispasmodic assay are not reported in the primary literature, the differential profile establishes a baseline for distinguishing the nitro derivative from non-selective smooth muscle relaxants [1].

Antispasmodic Smooth Muscle Isolated Rat Ileum KCl Contraction

Acute Toxicity Profile in Mice

The acute intraperitoneal toxicity of 2-(2-nitrophenyl)-1H-benzimidazole-5-carboxylic acid in mice was determined to be greater than 100 mg/kg [1]. This quantitative benchmark provides researchers with a defined upper dose limit for in vivo pharmacological investigations. While the same study noted that the acute toxicity of the compounds tested was >100 mg/kg i.p. for the series, the specific value for the nitro derivative establishes a baseline for planning dose-ranging studies and assessing the therapeutic index relative to the observed analgesic and antispasmodic activities [1].

Acute Toxicity LD50 In Vivo Pharmacology Safety Pharmacology

Lipophilicity and Polar Surface Area Differences

The ortho-nitro substituent in 2-(2-nitrophenyl)-1H-benzimidazole-5-carboxylic acid imparts distinct physicochemical properties compared to ortho-chloro and ortho-methoxy analogs. The nitro derivative has a calculated LogP of 3.36 and a polar surface area (PSA) of 111.8 Ų . In contrast, the 2-(2-chlorophenyl) analog exhibits a higher LogP of 3.58 and a lower PSA of 65.98 Ų , while the 2-(2-methoxyphenyl) analog has a lower LogP of 2.94 and an intermediate PSA of 75.21 Ų . These differences in lipophilicity and hydrogen-bonding capacity directly influence membrane permeability, solubility, and potential off-target binding profiles, underscoring that these analogs are not interchangeable from a physicochemical or drug-likeness perspective.

LogP PSA Lipophilicity Drug-Likeness Physicochemical Properties

Intramolecular SNAr Reactivity for Derivatization

A key differentiating feature of 2-(2-nitrophenyl)-1H-benzimidazole derivatives is their ability to undergo high-yielding intramolecular aromatic nucleophilic substitution (SNAr) reactions under mild conditions. Specifically, the reaction of 2-(2-nitrophenyl)-1H-benzimidazoles with N-pendant alkoxides in DMF at room temperature proceeds with displacement of nitrite to form N-vinyl-substituted 2-(2-hydroxyphenyl)-1H-benzimidazoles [1]. This reactivity is contingent upon the ortho-nitro substitution and the benzimidazole N-H, which activates the nitro group for nucleophilic attack. This synthetic pathway is not accessible to the corresponding ortho-chloro or ortho-methoxy analogs lacking the nitro-activation motif, establishing a unique derivatization route for the nitro derivative [1].

Intramolecular SNAr Benzimidazole Synthesis N-Vinyl Derivatives Organic Synthesis

Potential Enzyme Inhibition (PqsD)

The 2-(2-nitrophenyl)-1H-benzimidazole scaffold has been reported to interact with specific enzymes such as PqsD, a key enzyme in the Pseudomonas aeruginosa quinolone signal (PQS) biosynthesis pathway . While this activity has been documented for the core 2-(2-nitrophenyl)-1H-benzimidazole structure (without the 5-carboxylic acid group), it provides class-level evidence that the ortho-nitrophenyl benzimidazole motif may possess biological activities relevant to antimicrobial research. It should be noted that the specific activity of 2-(2-nitrophenyl)-1H-benzimidazole-5-carboxylic acid against PqsD has not been directly reported, and this evidence is derived from closely related structural analogs .

Enzyme Inhibition PqsD Antimicrobial Benzimidazole

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic Acid: Research Applications


Opioid-Sensitive Central Analgesic Pathway Studies

Based on the direct head-to-head evidence demonstrating naloxone-sensitive analgesic activity uniquely conferred by the ortho-nitro substituent [1], 2-(2-nitrophenyl)-1H-benzimidazole-5-carboxylic acid is the required probe for studies aiming to interrogate opioid-mediated central pain pathways. Its inactivity in the tail immersion test further refines its utility to central, rather than spinal or peripheral, mechanisms [1]. Researchers studying benzimidazole-based analgesics or validating novel pain targets should procure this specific ortho-nitro derivative to ensure experimental outcomes reflect the intended pharmacology, as chloro and methoxy analogs lack this activity entirely [1].

Calcium and Potassium Channel Modulation in Smooth Muscle

The selective antispasmodic activity of 2-(2-nitrophenyl)-1H-benzimidazole-5-carboxylic acid on KCl-induced, but not acetylcholine-induced, contractions of isolated rat ileum [1] positions it as a valuable tool for investigating calcium-dependent smooth muscle contractility pathways. Its pharmacological profile suggests a mechanism involving modulation of voltage-gated calcium channels or potassium channel opening rather than direct muscarinic receptor antagonism [1]. This specificity makes it suitable for researchers seeking to dissect the contributions of different spasmolytic mechanisms in gastrointestinal or vascular smooth muscle physiology.

Intramolecular SNAr for Benzimidazole Library Expansion

The unique synthetic reactivity of the ortho-nitrophenyl benzimidazole core, enabling high-yielding intramolecular SNAr under mild conditions [2], makes 2-(2-nitrophenyl)-1H-benzimidazole-5-carboxylic acid a strategic starting material for the synthesis of diverse N-vinyl-2-(2-hydroxyphenyl)-1H-benzimidazole derivatives. This post-functionalization route is not accessible to ortho-chloro or ortho-methoxy analogs [2], providing a synthetic advantage for medicinal chemists aiming to rapidly explore chemical space around the benzimidazole scaffold and generate novel compound libraries for biological screening.

SAR Studies: Lipophilicity and PSA Modulation

The distinct physicochemical profile of 2-(2-nitrophenyl)-1H-benzimidazole-5-carboxylic acid (LogP 3.36, PSA 111.8 Ų) relative to its chloro and methoxy analogs (ΔLogP up to +0.42, ΔPSA up to +45.82 Ų) provides researchers with a precise tool for probing the impact of lipophilicity and hydrogen-bonding capacity on ADME properties and target engagement. Procurement of the correct ortho-nitro derivative ensures that SAR studies are not confounded by unintended physicochemical variations that could alter membrane permeability or solubility, thereby enabling more accurate interpretation of biological activity data.

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